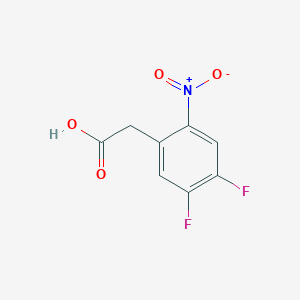

2-(4,5-Difluoro-2-nitrophenyl)acetic acid

Description

BenchChem offers high-quality 2-(4,5-Difluoro-2-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,5-Difluoro-2-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,5-difluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRFZKGJZRUCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674331 | |

| Record name | (4,5-Difluoro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-22-9 | |

| Record name | (4,5-Difluoro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document details the most common and efficient synthetic pathway, starting from commercially available 1,2-difluorobenzene. Each synthetic step is meticulously described, including optimized reaction conditions, purification protocols, and the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights and a robust procedural framework for the successful preparation of this important chemical intermediate.

Introduction: The Significance of 2-(4,5-difluoro-2-nitrophenyl)acetic acid

Substituted phenylacetic acid derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The title compound, 2-(4,5-difluoro-2-nitrophenyl)acetic acid, is of particular interest due to the unique combination of its structural features. The difluoro substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability and binding affinity.[2] The nitro group serves as a versatile synthetic handle, readily convertible to an amino group, which opens avenues for a multitude of subsequent chemical transformations, such as amide bond formation and the construction of heterocyclic systems.[3]

Derivatives of 2-nitrophenylacetic acid have been utilized in the total synthesis of complex natural products and as precursors to enzyme inhibitors and anticancer agents.[3] The strategic placement of the fluorine atoms and the nitro group in 2-(4,5-difluoro-2-nitrophenyl)acetic acid makes it a highly valuable intermediate for the synthesis of novel therapeutic agents.

Strategic Synthesis Pathway

The most logical and widely applicable synthetic route to 2-(4,5-difluoro-2-nitrophenyl)acetic acid commences with the nitration of 1,2-difluorobenzene. This is followed by a sequence of reactions to introduce the acetic acid moiety at the ortho position to the nitro group. The overall synthetic strategy is depicted below:

Figure 1: Overall synthetic pathway for 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

This multi-step synthesis is designed to be efficient and scalable, utilizing readily available starting materials and well-established chemical transformations. The following sections will provide a detailed experimental protocol for each of these key steps.

Experimental Protocols

Step 1: Synthesis of 4,5-Difluoro-2-nitrotoluene

The initial step involves the electrophilic nitration of 1,2-difluorobenzene. While direct nitration of 1,2-difluorobenzene can lead to a mixture of isomers, a more controlled approach often involves the nitration of 3,4-difluorotoluene. For the purpose of this guide, we will outline the nitration of 1,2-difluorobenzene, a common starting material.[4]

Reaction Scheme:

Protocol:

-

To a stirred mixture of concentrated sulfuric acid (98%, 150 mL) in a three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, cool the acid to 0-5 °C in an ice-salt bath.

-

Slowly add fuming nitric acid (95%, 50 mL) via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Once the addition of nitric acid is complete, slowly add 1,2-difluorobenzene (57 g, 0.5 mol) dropwise over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

The crude product will separate as an oil. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5-difluoro-2-nitrotoluene.

-

The crude product can be purified by vacuum distillation to obtain the pure product.

Causality Behind Experimental Choices:

-

The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution reaction.

-

Maintaining a low temperature throughout the reaction is crucial to control the rate of reaction and minimize the formation of undesired byproducts, including dinitrated species.

-

The work-up procedure is designed to neutralize any remaining acid and remove water-soluble impurities.

Step 2: Synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile

This step involves the conversion of the methyl group of 4,5-difluoro-2-nitrotoluene to a cyanomethyl group. A common method to achieve this is through bromination of the methyl group followed by nucleophilic substitution with a cyanide salt.

Reaction Scheme:

Protocol:

-

Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-difluoro-2-nitrotoluene (34.6 g, 0.2 mol) in carbon tetrachloride (200 mL).

-

Add N-bromosuccinimide (NBS) (37.4 g, 0.21 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.33 g, 2 mmol).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-(bromomethyl)-4,5-difluoro-2-nitrobenzene, which can be used in the next step without further purification.

-

Cyanation: In a separate flask, dissolve the crude 1-(bromomethyl)-4,5-difluoro-2-nitrobenzene in a suitable solvent such as acetone or dimethylformamide (DMF) (200 mL).

-

Add sodium cyanide (10.8 g, 0.22 mol) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.64 g, 2 mmol).[5]

-

Stir the mixture at room temperature or gentle heating (40-50 °C) and monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(4,5-difluoro-2-nitrophenyl)acetonitrile.[6][7]

Causality Behind Experimental Choices:

-

NBS is a convenient and selective reagent for the radical bromination of benzylic positions. AIBN is a common radical initiator.

-

The use of a phase-transfer catalyst in the cyanation step helps to facilitate the reaction between the organic-soluble benzyl bromide and the water-soluble sodium cyanide.

-

Purification by column chromatography is necessary to remove any unreacted starting material and byproducts from the cyanation step.

Step 3: Hydrolysis of 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile to 2-(4,5-difluoro-2-nitrophenyl)acetic acid

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[8][9] Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the nitro group under strongly basic conditions.[10]

Reaction Scheme:

Figure 2: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

The initial protonation of the nitrile nitrogen activates the carbon towards nucleophilic attack by water. Subsequent tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 2-(4,5-difluoro-2-nitrophenyl)acetic acid. By providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices, this document serves as a valuable resource for chemists in both academic and industrial settings. The successful synthesis of this key intermediate opens up possibilities for the development of novel pharmaceuticals and other valuable chemical entities. Adherence to the described procedures and safety precautions is essential for achieving high yields and purity of the final product.

References

-

(2-Nitrophenyl)acetic acid. In Wikipedia. Retrieved December 13, 2025, from [Link]

- Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). CN101805265A. Google Patents.

-

Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Retrieved December 13, 2025, from [Link]

-

4,5-DIFLUORO-2-NITROTOLUENE. ChemBK. Retrieved December 13, 2025, from [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Retrieved December 13, 2025, from [Link]

-

4,5-Difluoro-2-nitrotoluene. AOBChem USA. Retrieved December 13, 2025, from [Link]

-

4,5-Difluoro-2-Nitrotoluene: Enhancing Chemical Synthesis Efficiency. (2023, May 15). Ningbo Inno Pharmchem Co., Ltd. Retrieved December 13, 2025, from [Link]

- Preparation method 2,4,5-trifluorophenylacetic acid. (2013). CN103012111A. Google Patents.

-

Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Georg Thieme Verlag. Retrieved December 13, 2025, from [Link]

-

Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. (2024, October 1). InnoPeptiChem. Retrieved December 13, 2025, from [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Retrieved December 13, 2025, from [Link]

-

hydrolysis of nitriles. Chemguide. Retrieved December 13, 2025, from [Link]

-

Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Retrieved December 13, 2025, from [Link]

-

4,5-Difluoro-2-nitrotoluene. Oakwood Chemical. Retrieved December 13, 2025, from [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 13). ResearchGate. Retrieved December 13, 2025, from [Link]

- Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. (2004). US20040199002A1. Google Patents.

-

Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. (2023, January 16). ACS Publications. Retrieved December 13, 2025, from [Link]

-

p-NITROPHENYLACETIC ACID. Organic Syntheses. Retrieved December 13, 2025, from [Link]

- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (2010). CN101659630B. Google Patents.

-

(4-Nitrophenyl)acetic acid. PubChem. Retrieved December 13, 2025, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). National Center for Biotechnology Information. Retrieved December 13, 2025, from [Link]

-

diphenylacetonitrile. Organic Syntheses. Retrieved December 13, 2025, from [Link]

Sources

- 1. innopeptichem.com [innopeptichem.com]

- 2. nbinno.com [nbinno.com]

- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 4,5-Difluoro-2-nitrotoluene [oakwoodchemical.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4,5-difluoro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. The unique arrangement of its functional groups—a carboxylic acid, a nitro group, and two fluorine atoms on the phenyl ring—suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. The electronic properties conferred by the electron-withdrawing nitro and fluoro groups can significantly influence the molecule's reactivity and its interactions with biological targets. Phenylacetic acid derivatives, in general, are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of 2-(4,5-difluoro-2-nitrophenyl)acetic acid, alongside detailed experimental protocols for their determination, offering a valuable resource for researchers engaged in its synthesis, characterization, and application.

Chemical Identity and Molecular Structure

A foundational aspect of understanding any chemical entity is to establish its unequivocal identification and structural representation.

Molecular Structure:

Caption: 2D structure of 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1000339-22-9 | [3][4][5][6][7] |

| Molecular Formula | C₈H₅F₂NO₄ | [3][4] |

| Molecular Weight | 217.13 g/mol | [3] |

| InChI | InChI=1S/C8H5F2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)[O-])CC(=O)O | [4] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for specific applications in drug development and chemical synthesis. While experimental data for 2-(4,5-difluoro-2-nitrophenyl)acetic acid is not extensively available in the literature, the following table summarizes the known and predicted values.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Physical Form | Solid | Visual Inspection | [3] |

| Melting Point | No experimental data available. For the related compound 5-Fluoro-2-nitrophenylacetic acid, the melting point is 153 - 157 °C. | N/A | [6] |

| Boiling Point | No experimental data available. | N/A | |

| Solubility | Very slightly soluble (0.21 g/L at 25 °C) | Experimental | [4] |

| pKa | No experimental data available. Predicted values are necessary. | Computational Prediction | |

| LogP | No experimental data available. | Computational Prediction |

Experimental Protocols for Physicochemical Characterization

Given the limited availability of experimental data, this section provides detailed, best-practice methodologies for the determination of key physicochemical properties of 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of 2-(4,5-difluoro-2-nitrophenyl)acetic acid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The loaded capillary is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Solubility is a critical parameter, particularly in the context of drug development, as it influences bioavailability.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid 2-(4,5-difluoro-2-nitrophenyl)acetic acid is added to a known volume of water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Sampling and Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: The solubility is calculated based on the measured concentration in the saturated solution.

Caption: Workflow for Aqueous Solubility Determination.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of 2-(4,5-difluoro-2-nitrophenyl)acetic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acid has been neutralized.

Spectroscopic Data

-

¹H NMR: Proton NMR is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns will be influenced by the fluorine and nitro substituents.

-

¹³C NMR: Carbon NMR will provide information on the carbon skeleton of the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-N stretching of the nitro group, and C-F stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight, and fragmentation patterns that can aid in structural elucidation.

Applications and Relevance in Research

While specific applications for 2-(4,5-difluoro-2-nitrophenyl)acetic acid are not extensively documented, the broader class of nitrophenylacetic acid derivatives are important intermediates in several areas:

-

Organic Synthesis: These compounds serve as versatile starting materials for the synthesis of more complex molecules, including heterocycles.[1]

-

Pharmaceutical Research: The phenylacetic acid scaffold is present in numerous active pharmaceutical ingredients. The introduction of fluorine and nitro groups can be a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[6]

-

Agrochemicals: Similar to their role in pharmaceuticals, nitrophenylacetic acid derivatives can be precursors to novel herbicides and pesticides.[6]

Safety and Handling

Based on available safety data for this and structurally related compounds, the following precautions should be observed:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

2-(4,5-difluoro-2-nitrophenyl)acetic acid is a chemical compound with significant potential for application in research and development, particularly in the fields of medicinal chemistry and organic synthesis. While a comprehensive set of experimentally determined physicochemical data is not yet available in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization. The methodologies outlined herein will enable researchers to generate the critical data required to unlock the full potential of this versatile molecule.

References

-

Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

-

5-Fluoro-2-nitrophenylacetic acid. Chem-Impex. [Link]

-

Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. National Institutes of Health. [Link]

-

Absolute pKa determinations for substituted phenols. SciSpace. [Link]

-

2-(2-Fluoro-5-nitrophenyl)acetic acid. PubChem. [Link]

-

pKAH-values of phenylacetic acid derivatives. ResearchGate. [Link]

-

2-(4-Bromo-2,5-difluorophenyl)acetic acid. PubChem. [Link]

-

The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... Study Prep in Pearson+. [Link]

-

Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents (2002). SciSpace. [Link]

-

2,2-difluoro-2-(4-nitrophenyl)acetic acid. PubChemLite. [Link]

-

2-(3-Fluoro-4-nitrophenyl)acetic acid. PubChem. [Link]

-

(2,4-Difluoro-5-nitro-phenyl)acetic acid. PubChem. [Link]

-

(4-Nitrophenyl)acetic acid. PubChem. [Link]

- Preparation method 2,4,5-trifluorophenylacetic acid.

-

(2-Nitrophenyl)acetic acid. Wikipedia. [Link]

-

(2-Nitrophenyl)acetic acid. PubChem. [Link]

-

Phenylacetic Acid. PubChem. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

-

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. PubChem. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. [Link]

Sources

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-(4,5-Difluoro-2-nitrophenyl)acetic acid | 1000339-22-9 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 2-(4,5-Difluoro-2-nitrophenyl)acetic acid CAS#: 1000339-22-9 [m.chemicalbook.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 2-(4,5-Difluoro-2-nitrophenyl)acetic acid | 1000339-22-9 [m.chemicalbook.com]

An In-depth Technical Guide on 2-(4,5-difluoro-2-nitrophenyl)acetic acid (CAS: 203273-05-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis and Application of a Key Building Block

As a Senior Application Scientist, my focus extends beyond mere procedural outlines to the underlying principles that govern chemical transformations and their strategic application in drug discovery. This guide is crafted to provide not just the "what" but the "why" behind the synthetic and analytical considerations for 2-(4,5-difluoro-2-nitrophenyl)acetic acid. While this molecule is recognized as a valuable intermediate, detailed experimental data in peer-reviewed literature remains sparse. Therefore, this document synthesizes established chemical principles and data from analogous structures to present a robust technical overview and a plausible, well-reasoned synthetic strategy. Every effort has been made to ground the presented protocols in authoritative chemical literature, ensuring a self-validating and reliable framework for the researcher.

Compound Profile: Physicochemical and Structural Characteristics

2-(4,5-difluoro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of two fluorine atoms and a nitro group on the aromatic ring significantly influences its reactivity and potential applications, making it a desirable building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 203273-05-8 | [1][2] |

| Molecular Formula | C₈H₅F₂NO₄ | [1] |

| Molecular Weight | 217.13 g/mol | |

| Physical Form | Solid | |

| Solubility | Very slightly soluble in water (0.21 g/L at 25°C) | [1] |

| Storage | Sealed in a dry, room temperature environment |

Strategic Synthesis: A Proposed Pathway

Overall Synthetic Workflow

The proposed synthesis commences with the nitration of 1,2-difluorobenzene, followed by the introduction of the acetic acid moiety via a malonic ester synthesis.

Caption: Proposed synthetic workflow for 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

Step-by-Step Experimental Protocol (Proposed)

It is imperative to note that the following protocol is a representative procedure based on analogous reactions and has not been optimized for this specific target molecule. All work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of 1,2-Difluorobenzene

-

Rationale: The initial step introduces the nitro group onto the aromatic ring, which is a key functional handle for subsequent reactions and a common feature in many bioactive molecules. The use of a nitrating mixture of nitric and sulfuric acid is a standard and effective method for this transformation.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, add 1,2-difluorobenzene (10 g, 87.6 mmol) dropwise, maintaining the temperature below 10°C.

-

To this mixture, add a solution of concentrated nitric acid (7.5 mL) in concentrated sulfuric acid (20 mL) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2-difluoro-4-nitrobenzene.

-

Step 2: Diethyl (4,5-difluoro-2-nitrophenyl)malonate Synthesis

-

Rationale: This step introduces the two-carbon acetic acid precursor. The malonic ester synthesis is a classic and reliable method for forming carbon-carbon bonds. The nitro group activates the fluorine atoms towards nucleophilic aromatic substitution by the enolate of diethyl malonate.

-

Procedure:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous dimethylformamide (DMF, 100 mL) at 0°C, add diethyl malonate (16.0 g, 100 mmol) dropwise.

-

Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

-

Add a solution of 1,2-difluoro-4-nitrobenzene (15.9 g, 100 mmol) in anhydrous DMF (20 mL) dropwise.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours.

-

Cool the mixture to room temperature and quench by the slow addition of water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Step 3: Hydrolysis and Decarboxylation

-

Rationale: The final step converts the diethyl malonate intermediate into the target carboxylic acid. Saponification of the esters followed by acidification and heating leads to the loss of one of the carboxyl groups as carbon dioxide.

-

Procedure:

-

Dissolve the crude diethyl (4,5-difluoro-2-nitrophenyl)malonate in a mixture of ethanol (100 mL) and a 2M aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture at reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

-

Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.

-

Heat the acidified mixture at 100°C for 1-2 hours to effect decarboxylation.

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to afford 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

-

Characterization and Analytical Profile

While specific experimental spectra for 2-(4,5-difluoro-2-nitrophenyl)acetic acid are not publicly available, a predicted analytical profile can be outlined based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (2H) showing complex splitting patterns due to fluorine coupling. A singlet or AB quartet for the CH₂ group adjacent to the carboxylic acid. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals for the eight distinct carbon atoms, with those bonded to fluorine exhibiting large C-F coupling constants. The carbonyl carbon of the carboxylic acid would appear downfield. |

| IR Spectroscopy | Characteristic absorptions for the carboxylic acid O-H stretch (broad), C=O stretch, aromatic C=C stretches, and strong absorptions for the N-O stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Application in Drug Discovery: A Versatile Intermediate

Phenylacetic acid derivatives, particularly those bearing nitro and fluoro substituents, are valuable intermediates in the synthesis of a wide range of pharmacologically active molecules. The unique electronic properties conferred by these functional groups make them key building blocks for targeting various biological pathways.

Role as a Precursor to Bioactive Scaffolds

The primary utility of 2-(4,5-difluoro-2-nitrophenyl)acetic acid lies in its potential for further chemical modification. The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry.

Caption: Potential synthetic transformations and resulting classes of bioactive molecules.

Relevance in Kinase Inhibitor Synthesis

The broader class of nitrophenylacetic acids and their derivatives are frequently employed in the synthesis of kinase inhibitors.[4] The aniline moiety, obtained after nitro reduction, can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. The difluoro-substitution pattern can enhance binding affinity and improve metabolic stability, properties highly sought after in modern drug design.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

-

Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

2-(4,5-difluoro-2-nitrophenyl)acetic acid represents a valuable, yet under-documented, building block for medicinal chemistry and drug discovery. While a detailed, published experimental record is lacking, its synthesis is achievable through well-established chemical principles. The strategic placement of its functional groups makes it a promising precursor for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Further research into its applications and the publication of detailed synthetic and analytical data would be a valuable contribution to the scientific community.

References

- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(4,5-Difluoro-2-nitrophenyl)acetic acid | 1000339-22-9 [m.chemicalbook.com]

- 3. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a nitro group on the phenylacetic acid scaffold imparts unique electronic properties and chemical reactivity. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methodologies, and explores its synthesis and potential applications. By understanding the causal relationships between its structure and properties, researchers can better leverage this molecule for the rational design of novel therapeutics and functional materials.

Introduction: The Strategic Importance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are privileged scaffolds in drug discovery, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and other therapeutic agents. The introduction of specific substituents onto the phenyl ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, 2-(4,5-difluoro-2-nitrophenyl)acetic acid, incorporates three key functional groups whose synergistic effects are of significant interest:

-

Fluorine Atoms: The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. Due to fluorine's high electronegativity and small size, its presence can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity (through favorable electrostatic interactions), and modulate pKa and lipophilicity.

-

Nitro Group (NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic character of the aromatic ring. It is often used as a synthetic handle, as it can be readily reduced to an amine (NH₂), which opens up a vast array of subsequent chemical transformations for building molecular complexity.[1]

-

Acetic Acid Moiety (-CH₂COOH): This group provides a crucial acidic handle for forming salts, esters, and amides. Its presence is often key to the biological activity of phenylacetic acid derivatives, enabling interactions with biological targets.

This guide will deconstruct the molecular architecture of this compound, providing both theoretical understanding and practical protocols for its characterization and synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation for all subsequent research and development.

| Property | Value | Source |

| IUPAC Name | 2-(4,5-Difluoro-2-nitrophenyl)acetic acid | N/A |

| CAS Number | 1000339-22-9 | [2][3] |

| Molecular Formula | C₈H₅F₂NO₄ | [2] |

| Molecular Weight | 217.13 g/mol | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)[O-])CC(=O)O | [2] |

| Solubility | Very slightly soluble (0.21 g/L at 25°C) | [2] |

Elucidation of the Molecular Structure

Confirming the molecular structure of a synthesized compound is a critical, non-negotiable step in chemical research. The following sections detail the standard spectroscopic techniques used for the structural verification of 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

Theoretical Framework: Electronic Effects

The arrangement of substituents on the phenyl ring creates a distinct electronic environment. The powerful electron-withdrawing effects of the nitro group and the fluorine atoms deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. This electronic push-pull dynamic is key to predicting the outcomes of spectroscopic analysis.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of the target molecule.

Caption: A two-step synthesis involving malonic ester substitution followed by hydrolysis and decarboxylation.

Protocol: Synthesis via Malonic Ester Condensation [4] This protocol is adapted from general procedures for the synthesis of similar phenylacetic acids and should be optimized for safety and yield.

-

Step A: Condensation:

-

To a solution of diethyl malonate in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add a strong base like sodium hydride (NaH) portion-wise at 0°C.

-

Allow the mixture to stir until the evolution of hydrogen gas ceases.

-

Slowly add a solution of 1,2,4-trifluoro-5-nitrobenzene. The fluorine at C4 (para to the nitro group) is the most activated and will be displaced.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting diethyl (4,5-difluoro-2-nitrophenyl)malonate intermediate.

-

-

Step B: Hydrolysis and Decarboxylation:

-

Heat the purified intermediate under reflux with an aqueous solution of a strong base (e.g., NaOH or KOH) to hydrolyze the esters to a dicarboxylate salt.

-

After hydrolysis is complete, carefully acidify the cooled solution with a strong acid (e.g., concentrated HCl).

-

Gently heat the acidic mixture to promote decarboxylation, which will result in the precipitation of the final product, 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system to obtain the pure compound.

-

Applications in Drug Discovery and Research

Compounds like 2-(4,5-difluoro-2-nitrophenyl)acetic acid are not typically final drug products but are crucial intermediates. [5]Their value lies in their inherent reactivity and pre-functionalized structure.

-

Scaffold for Library Synthesis: The primary application is as a versatile building block. The carboxylic acid can be converted to a wide range of amides and esters, while the nitro group can be reduced to an amine. This amine can then be acylated, alkylated, or used to construct heterocyclic rings (e.g., quinolines, indoles), which are common motifs in biologically active molecules. [6]* Probing Structure-Activity Relationships (SAR): The difluoro-nitro substitution pattern provides a unique electronic and steric profile. By incorporating this moiety into a known pharmacophore, medicinal chemists can systematically probe the effects of these substituents on receptor binding and overall activity.

-

Precursor to Bioactive Molecules: The reduction of the nitro group followed by cyclization is a classic strategy for synthesizing various heterocyclic drug scaffolds. [6]

Conclusion

The molecular structure of 2-(4,5-difluoro-2-nitrophenyl)acetic acid is a deliberate convergence of functional groups designed for utility in chemical synthesis. The interplay between the electron-withdrawing nitro and fluoro groups and the reactive carboxylic acid handle makes it a powerful intermediate. A thorough understanding of its structure, confirmed by a multi-pronged spectroscopic approach (NMR, IR, MS), is essential for its effective use. The synthetic pathways to access this molecule are logical and rely on well-established organic chemistry principles, enabling researchers to build upon this foundation to create novel molecules with potential therapeutic value.

References

-

2-(4,5-DIFLUORO-2-NITROPHENYL)ACETIC ACID . 2a biotech. [Link]

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

(2-Nitrophenyl)acetic acid . Wikipedia. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Phenylacetic acid derivatives, particularly those bearing nitro and fluoro substituents, are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. This guide provides an in-depth technical overview of the spectroscopic characterization of a specific compound in this class: 2-(4,5-difluoro-2-nitrophenyl)acetic acid.

This document is intended for researchers, analytical scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering a predictive and instructional framework for the spectroscopic analysis of this molecule. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Molecular Structure and Physicochemical Properties

2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a small organic molecule with the chemical formula C₈H₅F₂NO₄.[1] Its structure, characterized by a phenylacetic acid core substituted with two fluorine atoms and a nitro group, dictates its unique spectroscopic signature.

| Property | Value | Source |

| CAS Number | 1000339-22-9 | [1][2] |

| Molecular Formula | C₈H₅F₂NO₄ | [1] |

| Molecular Weight | 217.13 g/mol | [1] |

| Physical Form | Solid |

Mass Spectrometry: Unveiling the Molecular Ion

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For 2-(4,5-difluoro-2-nitrophenyl)acetic acid, electrospray ionization (ESI) is the preferred method due to the presence of the acidic carboxylic acid group, which is readily ionized.

Expected High-Resolution Mass Spectrometry (HRMS) Data

The predicted monoisotopic mass of the neutral molecule is 217.01866 Da.[1] In ESI-MS, we can expect to observe several ionic species.

| Ion Species | Predicted m/z |

| [M-H]⁻ | 216.0114 |

| [M+H]⁺ | 218.0259 |

| [M+Na]⁺ | 240.0079 |

Calculations are based on the most abundant isotopes of each element.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of 2-(4,5-difluoro-2-nitrophenyl)acetic acid in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Operate the ESI source in both positive and negative ion modes to detect the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500 using an Orbitrap or Time-of-Flight (TOF) mass analyzer to ensure high mass accuracy.

-

Data Analysis: Compare the experimentally observed m/z values with the theoretically calculated values to confirm the elemental composition.

Caption: Workflow for ESI-HRMS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Absorption Frequencies

The structure of 2-(4,5-difluoro-2-nitrophenyl)acetic acid contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad |

| Methylene | C-H stretch | 3000-2850 | Medium |

| Carboxylic Acid | C=O stretch | 1760-1690 | Strong |

| Aromatic Ring | C=C stretch | 1600-1585 | Medium |

| Nitro Group | N-O asymmetric stretch | 1550-1475 | Strong |

| Nitro Group | N-O symmetric stretch | 1360-1290 | Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 | Medium |

| Aryl Fluoride | C-F stretch | 1250-1120 | Strong |

These predictions are based on established IR correlation tables.[3]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For 2-(4,5-difluoro-2-nitrophenyl)acetic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted NMR Spectroscopic Data

The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~10-12 | singlet, broad | - | COOH |

| ~7.8-8.0 | doublet of doublets | J(H,F) ≈ 6-8, J(H,F) ≈ 2-3 | H-6 | |

| ~7.4-7.6 | doublet of doublets | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3 | H-3 | |

| ~4.0 | singlet | - | CH₂ | |

| ¹³C NMR | ~170-175 | - | - | COOH |

| ~150-155 (d, J(C,F)) | - | - | C-F | |

| ~145-150 (d, J(C,F)) | - | - | C-F | |

| ~140-145 | - | - | C-NO₂ | |

| ~125-130 (d, J(C,F)) | - | - | C-H | |

| ~120-125 (d, J(C,F)) | - | - | C-H | |

| ~115-120 | - | - | C-CH₂ | |

| ~35-40 | - | - | CH₂ | |

| ¹⁹F NMR | ~ -120 to -140 | doublet | J(F,F) ≈ 15-25 | F-4 or F-5 |

| ~ -120 to -140 | doublet | J(F,F) ≈ 15-25 | F-5 or F-4 |

Note: These are estimations based on the analysis of similar compounds and substituent effects. Actual values may vary.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Spectral Analysis: Integrate the ¹H NMR signals, and determine the chemical shifts, multiplicities, and coupling constants for all spectra.

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-(4,5-difluoro-2-nitrophenyl)acetic acid, employing a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, provides a robust framework for its structural confirmation and purity assessment. While this guide presents a predictive analysis based on established principles and data from analogous compounds, the outlined experimental protocols provide a clear path for obtaining empirical data. The convergence of the predicted and experimental data will afford an unambiguous structural assignment, a critical step in the advancement of research and development involving this and related molecules.

References

-

ChemBK. 2-(4-bromo-5-fluoro-2-nitrophenyl)acetic acid. [Link]

- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

NIST WebBook. Acetic acid, 4-nitrophenyl ester. [Link]

-

PubChemLite. 2,2-difluoro-2-(4-nitrophenyl)acetic acid. [Link]

- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

PubChem. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337. [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

-

PubChem. 2-(2-Fluoro-5-nitrophenyl)acetic acid | C8H6FNO4 | CID 849359. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Nevada, Reno. INFRARED SPECTROSCOPY (IR). [Link]

-

ResearchGate. The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). [Link]

-

PubChem. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. [Link]

-

NIST WebBook. Acetic acid. [Link]

Sources

An In-depth Technical Guide to the Potential Applications of 2-(4,5-difluoro-2-nitrophenyl)acetic acid in Medicinal Chemistry

<

Abstract

2-(4,5-difluoro-2-nitrophenyl)acetic acid is a strategically designed chemical scaffold poised for significant applications in medicinal chemistry. This guide elucidates the untapped potential of this molecule, stemming from the unique interplay of its three core functional components: the phenylacetic acid moiety, the vicinal difluoro aromatic substitution, and the synthetically versatile ortho-nitro group. We will dissect the strategic value of each of these features, proposing pathways for its use as a versatile building block in the synthesis of novel therapeutic agents. This document provides a technical framework for researchers, scientists, and drug development professionals to leverage this compound in the discovery of new drugs, particularly in the areas of anti-inflammatory, oncology, and infectious disease research. Detailed synthetic protocols and analytical methodologies are presented to empower the practical application of the concepts discussed.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel chemical entities with improved pharmacological profiles is a central theme in modern drug discovery. The strategic selection of starting materials and intermediates is paramount to the successful synthesis of compounds with desired potency, selectivity, and pharmacokinetic properties. 2-(4,5-difluoro-2-nitrophenyl)acetic acid (DFNPAA) emerges as a compound of high interest not as an end-stage therapeutic itself, but as a versatile precursor rich with latent potential. Its structure combines several key features that are highly sought after in medicinal chemistry.

This guide will explore the potential applications of DFNPAA by systematically analyzing its constituent parts and their implications for drug design. We will delve into how the phenylacetic acid core can be a starting point for non-steroidal anti-inflammatory drugs (NSAIDs), how the fluorine atoms can enhance metabolic stability and binding affinity, and how the nitro group serves as a critical synthetic handle for constructing complex heterocyclic systems.

Table 1: Physicochemical Properties of 2-(4,5-difluoro-2-nitrophenyl)acetic acid

| Property | Value | Source |

| CAS Number | 1000339-22-9 | [1][2] |

| Molecular Formula | C₈H₅F₂NO₄ | [1] |

| Molecular Weight | 217.13 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Solubility | Very slightly soluble in water (0.21 g/L at 25 °C) | [1] |

| Storage | Sealed in dry, room temperature conditions |

The Strategic Importance of Key Structural Features in Medicinal Chemistry

The promise of DFNPAA lies in the synergistic effects of its structural components. Each part of the molecule contributes to its potential utility in constructing a diverse array of bioactive compounds.

The Phenylacetic Acid Scaffold: A Privileged Motif

The phenylacetic acid (PAA) moiety is a well-established scaffold in medicinal chemistry, most notably as the core of many NSAIDs. This acidic group can engage in crucial ionic interactions with the active sites of enzymes, such as cyclooxygenases (COX-1 and COX-2). The presence of the carboxylic acid functional group provides a handle for further chemical modifications, such as esterification to create prodrugs with altered solubility or pharmacokinetic profiles.

The Power of Fluorine: Enhancing Drug-like Properties

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry.[3][4] The vicinal difluoro substitution pattern on the phenyl ring of DFNPAA offers several strategic advantages:

-

Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, particularly aromatic hydroxylation, thereby increasing the half-life of a drug.[5]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[4][5]

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can in turn influence its permeability, biodistribution, and solubility.[5][6] Judicious use of fluorine can fine-tune these properties to achieve an optimal balance for drug efficacy.

-

Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for subtle modifications to a molecule's properties without drastic changes to its overall size and shape.[7][8]

The Ortho-Nitro Group: A Gateway to Heterocyclic Chemistry

The ortho-nitro group is arguably the most synthetically valuable feature of DFNPAA. Aromatic nitro groups are versatile functional groups that can be readily transformed into a variety of other functionalities, most importantly, an amino group through reduction. The resulting ortho-amino phenylacetic acid derivative is a prime precursor for a wide range of intramolecular cyclization reactions, leading to the formation of diverse and medicinally relevant heterocyclic systems.[9][10]

The proximity of the newly formed amine to the acetic acid side chain facilitates the synthesis of lactams, which are core structures in many pharmaceuticals. Furthermore, the aniline intermediate can participate in a plethora of reactions to build more complex fused ring systems. The nitro group itself can also be a key element in the synthesis of nitro-containing heterocycles, which have shown a range of biological activities.[11][12][13]

Potential Therapeutic Applications and Drug Design Strategies

Based on the structural features of DFNPAA, we can envision its application in several therapeutic areas. The following sections outline potential drug design strategies starting from this versatile building block.

Anti-Inflammatory Agents

The phenylacetic acid core of DFNPAA makes it an attractive starting point for the development of novel NSAIDs. The strategy would involve leveraging the core scaffold and exploring various modifications to enhance potency and selectivity, particularly for COX-2 over COX-1 to reduce gastrointestinal side effects. The difluoro substitution could enhance the binding affinity to the COX enzymes and improve the metabolic stability of the resulting compounds.

Oncology

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature fluorinated aromatic rings. The difluoro-phenyl moiety of DFNPAA could be incorporated into novel kinase inhibitor scaffolds. A key synthetic transformation would be the reduction of the nitro group to an amine, followed by reactions to build the rest of the inhibitor molecule. The resulting aniline could be used in reactions such as amide bond formation, urea formation, or the construction of heterocyclic cores commonly found in kinase inhibitors.

Anti-Microbial Agents

The synthesis of novel heterocyclic compounds from DFNPAA opens avenues for the discovery of new anti-microbial agents. Many existing antibacterial and antifungal drugs are based on heterocyclic scaffolds. The ability to generate a diverse library of compounds from a single, well-designed starting material like DFNPAA is a powerful strategy in the search for new anti-infectives.

Synthetic Pathways and Methodologies

The true value of DFNPAA is realized through its synthetic transformations. Below are detailed protocols for key reactions that unlock the potential of this molecule.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a pivotal step. This transformation opens up a vast array of subsequent chemical modifications.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve 1.0 equivalent of 2-(4,5-difluoro-2-nitrophenyl)acetic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount (e.g., 5-10 mol%) of palladium on carbon (Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1-3 atm) of hydrogen. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2-amino-4,5-difluorophenyl)acetic acid. This product can often be used in the next step without further purification.

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and minimal side products. The choice of solvent and catalyst loading can be optimized for specific substrates.

Intramolecular Cyclization to form a Lactam

The resulting amino acid is primed for intramolecular cyclization to form a valuable lactam intermediate.

Experimental Protocol: Lactam Formation

-

Activation: Dissolve 1.0 equivalent of crude 2-(2-amino-4,5-difluorophenyl)acetic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling Agent: Add a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.

-

Monitoring: Monitor the formation of the lactam by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a mild acid, a mild base, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure lactam.

Causality: The use of a coupling agent activates the carboxylic acid, facilitating nucleophilic attack by the proximate amino group to form the amide bond of the lactam ring.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from DFNPAA.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(4,5-Difluoro-2-nitrophenyl)acetic acid | 1000339-22-9 [m.chemicalbook.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 10. 2-Nitrophenylacetic Acid|Research Use Only Reagent [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Unseen Catalyst: A Technical History and Synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

An In-depth Guide for Chemical and Pharmaceutical Development Professionals

Executive Summary

2-(4,5-Difluoro-2-nitrophenyl)acetic acid (CAS No. 1000339-22-9) is a highly specialized aromatic carboxylic acid whose existence and development are intrinsically linked to the advent of modern antiplatelet therapies. While not a therapeutic agent itself, it stands as a critical, non-commercialized intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist vital in the management of acute coronary syndromes. This guide provides a comprehensive overview of the compound's history, rooted in the development of Ticagrelor, and elucidates a detailed, multi-step synthesis pathway based on established chemical principles and patent literature. It is intended for researchers, process chemists, and drug development professionals who require a deep technical understanding of this pivotal precursor.

Discovery and Historical Context: A Derivative of Innovation

The history of 2-(4,5-difluoro-2-nitrophenyl)acetic acid is not one of independent discovery but rather a story of targeted design, born from the extensive drug development program at AstraZeneca in the late 1990s. The quest for a potent, reversible, and orally active P2Y12 inhibitor led to the creation of Ticagrelor, first disclosed in patent literature around the year 2000 (WO 00/34283)[1][2][3].

The molecular architecture of Ticagrelor features a distinct (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety. The synthesis of this crucial chiral fragment necessitated a precursor that contained the 3,4-difluorophenyl group, suitably activated for the formation of the cyclopropane ring. 2-(4,5-Difluoro-2-nitrophenyl)acetic acid emerged as a logical, albeit challenging, intermediate to fulfill this role. The strategic placement of the nitro group ortho to the acetic acid side-chain serves multiple functions: it acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring, and provides a chemical handle for subsequent transformations, such as reduction to an amine, which is essential for later-stage cyclization reactions in broader synthetic strategies.

Therefore, the "discovery" of this acid is credited to the process chemistry teams at AstraZeneca, who developed the initial synthetic routes to Ticagrelor and its key building blocks. Its history is documented not in standalone publications, but within the dense experimental sections of foundational patents protecting Ticagrelor and its manufacturing processes[1][4].

Physicochemical & Structural Data

A consolidated summary of the compound's key properties is presented below.

| Property | Value | Source |

| CAS Number | 1000339-22-9 | [5] |

| Molecular Formula | C₈H₅F₂NO₄ | [5] |

| Molecular Weight | 217.13 g/mol | [5] |

| Appearance | Solid | [Sigma-Aldrich] |

| Purity | ≥97% | [Sigma-Aldrich] |

| Solubility | Very slightly soluble in water (0.21 g/L at 25 °C) | [5] |

| Storage Temperature | Room temperature, sealed in dry conditions | [Sigma-Aldrich] |

| InChI Key | MKRFZKGJZRUCEG-UHFFFAOYSA-N | [Sigma-Aldrich] |

Note: Detailed experimental data such as a definitive melting point and NMR spectra from primary literature are not widely published due to the compound's nature as a captive intermediate. Predicted NMR data is available in some databases.[5]

Synthesis Pathway: A Constructed Protocol

While no single publication details a complete, end-to-end synthesis, the following protocol represents the most chemically logical and validated pathway, constructed from analogous procedures described in the patent literature for Ticagrelor's intermediates and general organic chemistry principles.

The overall synthesis can be visualized as a three-stage process starting from 1,2-difluorobenzene.

Figure 1: A high-level overview of the synthetic pathway.

Stage 1: Electrophilic Nitration of 1,2-Difluorobenzene

Causality: The synthesis begins by introducing a nitro group onto the difluorinated aromatic ring. The fluorine atoms are ortho-para directing but deactivating. Nitration is expected to occur primarily at the para position relative to one of the fluorine atoms (position 4), which is sterically accessible and electronically favored, yielding the key intermediate 1,2-difluoro-4-nitrobenzene. A mixture of concentrated nitric and sulfuric acids is the standard and most effective reagent for this transformation, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.[6][7]

Experimental Protocol (Representative):

-

To a stirred mixture of concentrated sulfuric acid (98%) and nitric acid (90%), cautiously add 1,2-difluorobenzene while maintaining the temperature below 50°C using an ice bath.

-

After the addition is complete, the reaction mixture is heated to 50-60°C for approximately 2-3 hours to ensure complete conversion.[8]

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The product, 1,2-difluoro-4-nitrobenzene, is then isolated via solvent extraction (e.g., with dichloromethane or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.[8]

Stage 2: Introduction of the Acetonitrile Moiety

Causality: The next critical step is the installation of a two-carbon side chain that will become the acetic acid group. A common and effective method is nucleophilic aromatic substitution (SₙAr) of one of the fluorine atoms with a cyanide-containing nucleophile. The nitro group strongly activates the ring towards this type of substitution, particularly at the ortho and para positions. Reaction with a haloacetonitrile or a similar reagent provides the benzyl cyanide derivative.

Experimental Protocol (Representative):

-

In a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), dissolve 1,2-difluoro-4-nitrobenzene.

-

Add a source of the cyanomethyl anion, such as sodium or potassium cyanide with a suitable phase-transfer catalyst, or by reacting a haloacetonitrile with a base.

-

The reaction mixture is heated to facilitate the substitution reaction. The progress is monitored by TLC or HPLC.

-

After the reaction is complete, the mixture is cooled and quenched with water.

-

The product, 4,5-difluoro-2-nitrobenzyl cyanide, is extracted into an organic solvent.

-

The organic extracts are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Stage 3: Hydrolysis of the Nitrile to Carboxylic Acid

Causality: The final step is the conversion of the nitrile group (-C≡N) into a carboxylic acid group (-COOH). This is a classic transformation in organic synthesis, reliably achieved by acid-catalyzed hydrolysis. Heating the nitrile in the presence of aqueous strong acid, like sulfuric acid, protonates the nitrogen, making the carbon susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the final carboxylic acid.[5][9]

Experimental Protocol (Representative):

-

A mixture of 4,5-difluoro-2-nitrobenzyl cyanide, water, and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.[10]

-

The mixture is heated to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC, watching for the disappearance of the starting material).[10]

-

The reaction mixture is then cooled and poured into cold water or onto ice, causing the solid carboxylic acid product to precipitate.

-

The precipitate, 2-(4,5-difluoro-2-nitrophenyl)acetic acid, is collected by vacuum filtration.

-

The crude solid is washed with cold water to remove residual acid and inorganic salts.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the final product with high purity.

Figure 2: Self-validating workflow for final product characterization.

Conclusion: An Essential Component in Cardiovascular Drug Synthesis

2-(4,5-Difluoro-2-nitrophenyl)acetic acid exemplifies a class of molecules whose scientific importance is defined entirely by its role in the synthesis of a high-value active pharmaceutical ingredient. Its history is inseparable from the development of Ticagrelor, and its synthesis, while not novel in its individual steps, represents a carefully orchestrated sequence of standard organic transformations tailored to build a complex molecular fragment. For scientists and researchers in the pharmaceutical industry, a thorough understanding of the synthesis and properties of such critical intermediates is paramount for process optimization, impurity profiling, and the continued development of scalable, efficient, and safe manufacturing routes for life-saving medicines.

References

- AstraZeneca. (2000). Novel triazolo(4,5-d)pyrimidine compounds.

- AstraZeneca. (2001). Novel triazolo pyrimidine compounds.

-

Organic Syntheses. (n.d.). Phenylacetic acid. Org. Syn. Coll. Vol. 1, p.436 (1941); Vol. 2, p.499 (1922). Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of phenylacetic acid. Retrieved from [Link]

-

Scribd. (n.d.). Phenylacetic Acid From Benzyl Cyanide. Retrieved from [Link]

-

University of Southampton. (2015). Nitration of 1,2-difluorobenzene using fuming nitric acid. ePrints Soton. Retrieved from [Link]

- Various Authors. (Multiple Dates). Patents citing the synthesis of Ticagrelor and its intermediates, including EP2644590A1, WO2013144295A1, and EP2570405A1.

Sources

- 1. EP2607355A1 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]

- 2. WO2013060837A1 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]

- 3. WO2015162630A1 - Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, vianew intermediates and new route of synthesis. - Google Patents [patents.google.com]

- 4. EP2570405A1 - Synthesis of Triazolopyrimidine Compounds - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 8. WO1996036587A1 - Catalytic nitration - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. scribd.com [scribd.com]

reactivity of the nitro group in 2-(4,5-difluoro-2-nitrophenyl)acetic acid

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-(4,5-Difluoro-2-nitrophenyl)acetic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the nitro group of 2-(4,5-difluoro-2-nitrophenyl)acetic acid (CAS No. 1000339-22-9). This molecule is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development.[1] The guide elucidates the profound influence of the electron-withdrawing nitro group, which governs the molecule's susceptibility to nucleophilic aromatic substitution (SNAr) and dictates the conditions required for its selective reduction. We will explore the underlying electronic effects, detail reaction mechanisms, provide field-proven experimental protocols, and discuss the strategic application of this scaffold in synthetic chemistry. This document is intended for professionals seeking to leverage the unique chemical properties of this versatile intermediate.

Molecular Architecture and Electronic Profile

2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a polysubstituted benzene derivative.[2] Its reactivity is a direct consequence of the electronic interplay between its substituents:

-

Nitro Group (-NO₂): Positioned at C2, this is the dominant functional group influencing the ring's electronics. It is a powerful electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-R) effects.[3] This effect drastically reduces the electron density of the aromatic ring, making it highly electrophilic.

-

Fluorine Atoms (-F): Located at C4 and C5, these halogens are strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I). While they have a weak electron-donating resonance effect (+R), the inductive effect is dominant in influencing reactivity in this context.

-

Acetic Acid Moiety (-CH₂COOH): The ortho-acetic acid group introduces steric considerations and provides a carboxylic acid functionality for further derivatization.[4]

The confluence of these features, particularly the powerful activation by the nitro group, renders the aromatic ring susceptible to two principal classes of transformation: nucleophilic aromatic substitution and nitro group reduction.

Key Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)